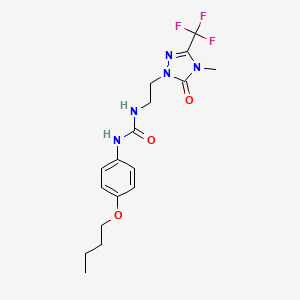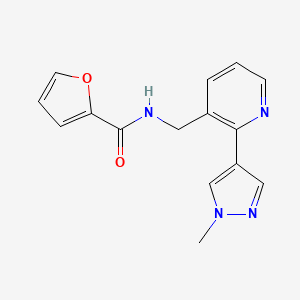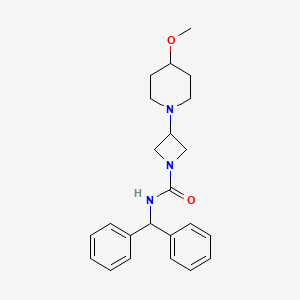
1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea is a useful research compound. Its molecular formula is C17H22F3N5O3 and its molecular weight is 401.39. The purity is usually 95%.
BenchChem offers high-quality 1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition
Urea derivatives have been studied for their corrosion inhibition performance on mild steel in acidic environments. Research by Mistry et al. (2011) highlights the effectiveness of 1,3,5-triazinyl urea derivatives as corrosion inhibitors, demonstrating their ability to form a protective layer on the metal surface through adsorption, thus inhibiting corrosion. This suggests that similar urea compounds could have applications in protecting metals from corrosion in industrial processes (Mistry, Patel, Patel, & Jauhari, 2011).
Biological Activity
Ling et al. (2008) synthesized novel 4,5-disubstituted thiazolyl urea derivatives and evaluated their antitumor activities. The study indicates that certain urea derivatives can possess promising biological activities, including antitumor effects, suggesting potential pharmaceutical applications for similar compounds (Ling, Xin, Zhong, & Jian‐xin, 2008).
Antimicrobial Activities
Sharma et al. (2004) explored the synthesis and in vitro antimicrobial activities of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, a process involving urea. The compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that urea derivatives could be valuable in developing new antimicrobial agents (Sharma, Sharma, & Rane, 2004).
Molecular Devices
Research by Lock et al. (2004) on the cyclodextrin complexation of stilbene derivatives and their self-assembly into molecular devices illustrates the potential of urea-linked compounds in creating functional materials that can undergo photoisomerization, which could be applied in molecular electronics and photonics (Lock, May, Clements, Lincoln, & Easton, 2004).
Antidiabetic and Antimicrobial Agents
Faidallah, Khan, and Asiri (2011) studied the synthesis of fluorinated 1,2,4-triazoles and benzenesulfonyl urea and thiourea derivatives as antimicrobial agents. Their research indicates the potential of such compounds in treating diabetes and infections, highlighting the versatility of urea derivatives in pharmaceutical development (Faidallah, Khan, & Asiri, 2011).
properties
IUPAC Name |
1-(4-butoxyphenyl)-3-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O3/c1-3-4-11-28-13-7-5-12(6-8-13)22-15(26)21-9-10-25-16(27)24(2)14(23-25)17(18,19)20/h5-8H,3-4,9-11H2,1-2H3,(H2,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGWTSPVGCKXST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NCCN2C(=O)N(C(=N2)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-butoxyphenyl)-3-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-2-[(3-chlorophenyl)methyl]pyridazin-3-one](/img/structure/B2453765.png)





![1-chloro-N-({7-hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methyl)isoquinoline-3-carboxamide](/img/structure/B2453772.png)
![[(1R,2R,5S)-2-Amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid hydrochloride](/img/structure/B2453774.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-(3-methanesulfonamidophenyl)azetidine-3-carboxamide](/img/structure/B2453776.png)
![2,2-dimethyl-N-[4-(3-phenyl-1-adamantyl)phenyl]propanamide](/img/structure/B2453778.png)
![(2E)-3-[3-bromo-5-methoxy-4-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethoxy)phenyl]prop-2-enoic acid](/img/structure/B2453780.png)
![3-[(1,1-Dioxothiolan-3-yl)carbamoylamino]propanoic acid](/img/structure/B2453782.png)